molecular formula C7H10BrN3 B12651005 2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B12651005
M. Wt: 216.08 g/mol
InChI Key: VIPVSJJIJLVWQH-UHFFFAOYSA-N
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Description

2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-methylpyridine with a suitable amine under acidic conditions to form the imidazole ring. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

    Materials Science: Employed in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-thiazolo[5,4-c]pyridine
  • 2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-c]pyridine

Uniqueness

2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H10BrN3/c1-4-6-5(2-3-9-4)10-7(8)11-6/h4,9H,2-3H2,1H3,(H,10,11)

InChI Key

VIPVSJJIJLVWQH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)NC(=N2)Br

Origin of Product

United States

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